molecular formula C15H19FN2O3 B5724193 ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate

ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate

Cat. No. B5724193
M. Wt: 294.32 g/mol
InChI Key: KJHMLRXVXHDHRM-UHFFFAOYSA-N
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Description

Ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate, also known as EFPC, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound belongs to the class of piperidinecarboxylates and has been shown to have potential applications in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate is not fully understood. However, it has been proposed that ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been shown to lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of HDACs. ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate is its potent antitumor activity against a variety of cancer cell lines. This makes it a potential candidate for the development of new cancer therapies. However, one of the main limitations of ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate. One direction is to investigate its potential as a treatment for other diseases, such as pain and inflammation-related disorders. Another direction is to optimize the synthesis method to improve the yield and solubility of ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate and its potential applications in the treatment of cancer.

Synthesis Methods

The synthesis of ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate involves a multistep process that starts with the reaction of ethyl 4-piperidinecarboxylate with 3-fluoroaniline. The resulting product is then treated with trifluoroacetic anhydride to form the intermediate compound, which is then reacted with ethyl chloroformate to produce ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate. The overall yield of this process is approximately 50%.

Scientific Research Applications

Ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

ethyl 1-[(3-fluorophenyl)carbamoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-2-21-14(19)11-6-8-18(9-7-11)15(20)17-13-5-3-4-12(16)10-13/h3-5,10-11H,2,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHMLRXVXHDHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(3-fluorophenyl)carbamoyl]piperidine-4-carboxylate

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